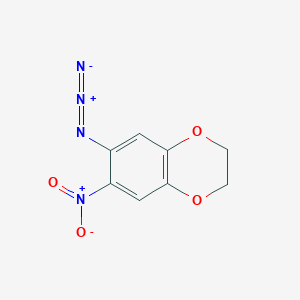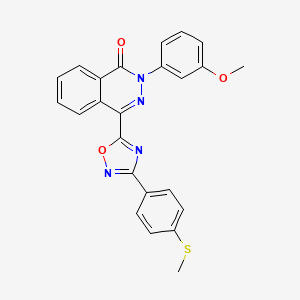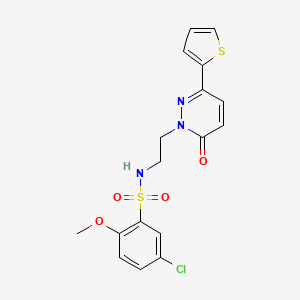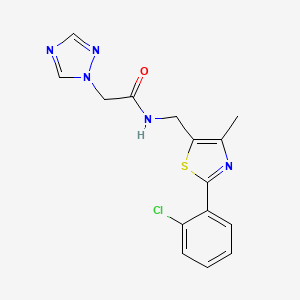
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine” is a compound that is useful in organic synthesis . It has a molecular formula of C8H6N4O4 .
Synthesis Analysis
The synthesis of enantiomerically enriched 1,4-benzodioxanes, which are similar to the compound , has been reported. The starting 1,4-benzodioxines were synthesized via ring closing metathesis using an efficient nitro-Grela catalyst at ppm levels .Molecular Structure Analysis
The molecular structure of “6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine” is available as a 2D Mol file . The molecular weight of the compound is 181.1455 .Chemical Reactions Analysis
The chemical reactions involving 1,4-benzodioxanes have been studied. For instance, excellent enantioselectivities of up to 99:1 er were obtained by using the versatile catalyst system [Ir (cod)Cl] 2 /BIDIME-dimer in the asymmetric hydrogenation of 2-substituted 1,4-benzodioxines .Scientific Research Applications
Microbial Degradation of Explosives
Hawari et al. (2000) discuss the biotransformation of nitroaromatic explosives like TNT, noting the formation of products such as azo and azoxy derivatives while maintaining the aromatic ring intact. This research highlights the potential use of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in environmental bioremediation of explosive contaminants. (Hawari et al., 2000)
Synthesis of Antitumor Antibiotics
Kamal et al. (2003) describe a method for the reduction of aromatic nitro and azido groups on solid support, which has been applied to synthesize DNA-binding pyrrolo[2,1-c][1,4]benzodiazepine antitumor antibiotics. This demonstrates the role of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in the development of new pharmaceutical compounds. (Kamal et al., 2003)
Molecular Electronics
Research by Chen et al. (1999) utilized a molecule containing a nitroamine redox center, similar in structure to 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine, in the active layer of an electronic device. This study revealed significant potential in using such compounds in the field of molecular electronics, particularly for devices exhibiting negative differential resistance. (Chen et al., 1999)
Electrochemical Investigation of Nitro Compounds
The work by Silva et al. (2017) involves the electrochemical study of a nitro compound similar to 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine. This research is significant in understanding the electrochemical properties of nitroaromatic compounds, which are widely used in pharmaceutical industries. (Silva et al., 2017)
Heterocyclic Aromatic Compounds in Various Applications
Shafi et al. (2020) conducted molecular docking and quantum chemical computational studies on 6-nitro-2,3-dihydro-1,4-benzodioxine, underlining its potential as an antioxidant, corrosion inhibitor, and in electro and opto-electronic devices. This broadens the scope of applications for 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in various industries. (Shafi et al., 2020)
Antimicrobial and Anti-inflammatory Applications
Ravi et al. (2020) explored the synthesis of Ni(II) complexes derived from 6-nitro-1,3-benzothiazole incorporated azo dyes, demonstrating significant antimicrobial and anti-inflammatory activities. This suggests the potential use of 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine in medical and pharmaceutical applications. (Ravi et al., 2020)
Mechanism of Action
Target of Action
Similar compounds such as 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio) hexanol (nbdhex) have been found to inhibit glutathione s-transferases (gsts), a family of enzymes involved in xenobiotic detoxification .
Mode of Action
Nbdhex, a similar compound, inhibits gsts and triggers apoptosis in several tumor cell lines . This suggests that 6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine might interact with its targets in a similar manner, leading to changes in cellular function.
Biochemical Pathways
The inhibition of gsts by similar compounds suggests that it may affect pathways related to xenobiotic detoxification .
Result of Action
Similar compounds have been shown to trigger apoptosis in tumor cell lines , suggesting potential cytotoxic activity.
properties
IUPAC Name |
7-azido-6-nitro-2,3-dihydro-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4O4/c9-11-10-5-3-7-8(16-2-1-15-7)4-6(5)12(13)14/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPBVECIRFQFMHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)[N+](=O)[O-])N=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-7-nitro-2,3-dihydro-1,4-benzodioxine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[1-(4-fluorophenyl)ethyl]-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2916080.png)
![(1S)-1-[1-(Oxetan-3-yl)triazol-4-yl]ethanol](/img/structure/B2916082.png)

![2-chloro-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide](/img/structure/B2916084.png)

![2-((3-isopentyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2916087.png)


![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2916092.png)

![[3-(Difluoromethyl)-1-methylpyrazol-4-yl]-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2916095.png)

